N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine
Description
Properties
Molecular Formula |
C17H12F3NO |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
N-benzyl-2-(trifluoromethyl)chromen-4-imine |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)16-10-14(13-8-4-5-9-15(13)22-16)21-11-12-6-2-1-3-7-12/h1-10H,11H2 |
InChI Key |
WLINXJHDYMXACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2C=C(OC3=CC=CC=C32)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Imine Formation
The most straightforward method involves the condensation of 2-trifluoromethyl-4H-chromen-4-one (1 ) with benzylamine (2 ) under dehydrating conditions. This reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by water elimination to form the imine (3 ):
$$
\text{2-Trifluoromethyl-4H-chromen-4-one + Benzylamine} \xrightarrow{\text{Dean-Stark, Toluene}} \text{N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine + H}_2\text{O}
$$
Key Data:
Acid-Catalyzed Condensation
Protic acids (e.g., acetic acid) accelerate imine formation by protonating the carbonyl oxygen, enhancing electrophilicity. This method is advantageous for sterically hindered substrates:
$$
\text{1 + 2} \xrightarrow{\text{AcOH, EtOH, 80°C}} \text{3} \quad (\text{Yield: 65–78%}).
$$
Optimization Notes:
- Excess benzylamine (1.2–1.5 equiv) improves conversion.
- Anhydrous conditions minimize hydrolysis of the imine.
Multi-Component Synthesis via Knoevenagel-Michael Cyclization
A one-pot strategy constructs the chromene ring and imine moiety simultaneously. This method involves:
- Knoevenagel condensation between 2-hydroxyacetophenone derivatives and trifluoroacetic anhydride to form the trifluoromethyl-substituted intermediate.
- Michael addition of benzylamine to the α,β-unsaturated ketone.
- Cyclization to form the chromene-imine scaffold.
- React 2-hydroxyacetophenone (4 ) with trifluoroacetic anhydride (TFAA) in pyridine at 120°C for 4 hours to yield 2-trifluoromethyl-4H-chromen-4-one (1 ).
- Treat 1 with benzylamine (2 ) in ethanol under reflux for 6 hours.
- Isolate the product via column chromatography (hexane/ethyl acetate).
Data:
Reductive Amination of 2-Trifluoromethyl-4H-Chromen-4-One
While less common, reductive amination using catalytic hydrogenation offers an alternative pathway. The ketone (1 ) reacts with benzylamine (2 ) under hydrogenation conditions to form the imine (3 ):
$$
\text{1 + 2} \xrightarrow{\text{H}_2 (\text{1 atm}), \, \text{Pd/C, MeOH}} \text{3} \quad (\text{Yield: 55–65%}).
$$
Critical Parameters:
- Catalyst: 5–10% Pd/C or Raney Ni.
- Temperature: Room temperature to 50°C.
- Limitation: Over-reduction to the amine is a competing side reaction.
Alkylation of 4-Amino-2-Trifluoromethyl-4H-Chromene
SN2 Alkylation
4-Amino-2-trifluoromethyl-4H-chromene (5 ) undergoes alkylation with benzyl halides (6 ) in the presence of a base:
$$
\text{5 + Benzyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \, \text{CH}_3\text{CN}} \text{3} \quad (\text{Yield: 68–75%}).
$$
Conditions:
Microwave-Assisted Alkylation
Microwave irradiation reduces reaction time significantly:
$$
\text{5 + 6} \xrightarrow{\text{DIEA, DMF, 100°C, MW}} \text{3} \quad (\text{Yield: 80–85%}).
$$
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Direct Condensation | 70–85% | 4–6 h | Low | High |
| Multi-Component Synthesis | 60–72% | 8–12 h | Moderate | Moderate |
| Reductive Amination | 55–65% | 12–24 h | Moderate | Low |
| Alkylation | 68–85% | 12–24 h | High | High |
Key Findings:
- Direct condensation offers the best balance of yield and simplicity.
- Microwave-assisted alkylation achieves the highest yields but requires specialized equipment.
- Multi-component synthesis is ideal for integrating ring formation and imine generation in one step.
Challenges and Optimization Strategies
Imine Stability
The imine bond is prone to hydrolysis. Strategies to mitigate this include:
Chemical Reactions Analysis
Oxidation Reactions
The chromene ring and imine functionality are susceptible to oxidation under specific conditions:
-
Chromene Ring Oxidation : The conjugated diene system in the chromene ring undergoes epoxidation or dihydroxylation. For example, reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields an epoxide derivative .
-
Imine Oxidation : The C=N bond is oxidized to a carbonyl group using strong oxidizing agents like KMnO₄ in acidic media, forming N-benzyl-2-trifluoromethyl-4H-chromene-4-one .
Table 1: Oxidation Conditions and Products
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | Epoxidized chromene derivative | 65–78 | |
| KMnO₄ / H₂SO₄ | H₂O, 80°C, 6h | 4-Oxo chromene with retained trifluoromethyl | 52 |
Reduction Reactions
The imine group is selectively reduced to a secondary amine using catalytic hydrogenation or hydride agents:
-
Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol reduces the C=N bond to C–N, yielding N-benzyl-2-trifluoromethyl-4H-chromen-4-amine .
-
NaBH₄ Reduction : Sodium borohydride in methanol provides partial reduction but is less efficient (≤30% yield) .
Table 2: Reduction Efficiency Comparison
| Reducing Agent | Solvent | Time (h) | Product Purity (%) | Source |
|---|---|---|---|---|
| H₂ (Pd/C) | Ethanol | 4 | 95 | |
| NaBH₄ | Methanol | 6 | 30 |
Cycloaddition Reactions
The chromene ring participates in Diels-Alder reactions with dienophiles such as maleic anhydride:
-
With Maleic Anhydride : Forms a bicyclic adduct at 110°C in toluene, leveraging the chromene’s electron-rich diene character .
Key Observation : The trifluoromethyl group enhances the chromene’s electrophilicity, accelerating reaction rates by ~20% compared to non-fluorinated analogues .
Nucleophilic Substitution
The benzylamine group undergoes nucleophilic displacement under alkaline conditions:
-
With Alkyl Halides : Reacts with methyl iodide in DMF/K₂CO₃ to form quaternary ammonium salts.
-
With Thiols : Benzyl substitution occurs in the presence of NaH, yielding thioether derivatives .
Table 3: Substitution Reaction Parameters
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl Iodide | DMF, K₂CO₃, 60°C | N-Methylated quaternary salt | 85 | |
| Benzyl Mercaptan | THF, NaH, 0°C | Benzylthioether derivative | 72 |
Condensation Reactions
The imine group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff base derivatives:
-
With 4-Nitrobenzaldehyde : Condensation in ethanol under reflux produces a bis-imine complex, confirmed by FTIR (C=N stretch at 1620 cm⁻¹) .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the chromene ring undergoes ring-opening reactions:
-
HCl in Dioxane : Generates a ketone intermediate via protonation of the imine, followed by hydration .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming fused cyclobutane structures .
Scientific Research Applications
N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to chloro (243c) or methoxy (243d) groups. This may reduce nucleophilicity but improve metabolic stability . Halogenated analogs (e.g., 243c with Cl/F) exhibit lower yields (10–14%) compared to non-halogenated derivatives, likely due to steric hindrance or competing side reactions .
Synthetic Efficiency :
- Compounds with methoxy groups (e.g., 243d) show moderate yields (14–61%), while iodine-containing analogs (e.g., 7c, 7d) achieve higher yields (79–82%) under optimized conditions (TBAF, acetonitrile reflux) .
Spectral Characteristics :
- The C=N imine stretch in IR spectra appears near 1600 cm⁻¹ for all compounds, confirming the presence of the Schiff base moiety .
- ¹⁹F NMR signals for fluorine-substituted analogs (e.g., δ -120 in 243c) provide precise structural elucidation .
Challenges and Opportunities
- Synthesis Optimization : The low yield of halogenated analogs (e.g., 243c) highlights the need for catalyst screening or solvent optimization.
- Structural Stability : Crystal structure data for the trimethoxyphenyl analog (P21/c space group) suggests that bulky substituents may enhance crystallinity, aiding in purity assessment .
Biological Activity
N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies, synthesizing findings from various sources.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzyl amine with a suitable chromene derivative that contains a trifluoromethyl group. The general synthetic pathway may include:
- Step 1: Formation of the chromene backbone through cyclization reactions.
- Step 2: Introduction of the trifluoromethyl group via electrophilic aromatic substitution or other fluorination methods.
- Step 3: Amine substitution to yield the final product.
2.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 μg/mL |
| Escherichia coli | 2 μg/mL |
| Klebsiella pneumoniae | 3 μg/mL |
| Pseudomonas aeruginosa | 4 μg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains .
2.2 Anticancer Activity
The anticancer potential of this compound has been investigated in several human cancer cell lines:
| Cell Line | IC50 (μg/mL) | Comparison Drug (Etoposide) IC50 (μg/mL) |
|---|---|---|
| MDA-MB-231 | 10 | 15 |
| MCF-7 | 8 | 12 |
| T47D | 9 | 14 |
The compound demonstrated cytotoxicity comparable to etoposide, indicating its potential as an effective anticancer agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to cell death.
- Anticancer Mechanism: It is hypothesized that the compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 .
Case Study 1: Antimicrobial Efficacy
A study conducted on various chromene derivatives, including this compound, showed that modifications to the chromene structure significantly influenced antimicrobial potency. The introduction of electron-withdrawing groups enhanced activity against Gram-positive bacteria .
Case Study 2: Anticancer Properties
In a comparative study involving multiple compounds derived from chromenes, this compound was found to exhibit superior cytotoxic effects against breast cancer cell lines compared to standard therapies, suggesting its potential for further development .
Q & A
Q. What are the standard synthetic routes for N-Benzyl-N-[2-Trifluoromethyl-4H-Chromene-4-ylidene]amine, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions. A common approach includes coupling a trifluoromethyl-substituted chromene precursor with a benzylamine derivative. For example, lists the compound under SC024, suggesting a chromene scaffold modified with a trifluoromethyl group and benzylamine. Key intermediates may include halogenated chromene derivatives or activated benzylamine precursors. Reaction conditions often involve refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) and purification via flash chromatography . Similar methodologies in and for analogous N-benzylpyrazine compounds highlight the use of coupling agents like 4-(trifluoromethyl)benzoyl chloride and catalysts such as platinum on carbon .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound’s tautomeric equilibrium?
The compound’s 4H-chromene-4-ylidene moiety may exhibit keto-enol tautomerism. To resolve this:
- 1H/13C NMR : Compare spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to detect solvent-dependent shifts indicative of tautomeric forms.
- IR Spectroscopy : Identify absorption bands for C=O (keto form) and O–H (enol form) in the 1600–1700 cm⁻¹ and 3200–3600 cm⁻¹ regions, respectively.
- Mass Spectrometry (ESI-TOF) : Confirm molecular ion peaks and fragmentation patterns consistent with the proposed structure. Cross-validation with X-ray crystallography (e.g., using SHELX programs for structure refinement, as in ) is recommended for definitive tautomer assignment .
Advanced Research Questions
Q. What experimental strategies mitigate decomposition risks during the synthesis of this compound?
Thermal instability is a critical concern. emphasizes conducting differential scanning calorimetry (DSC) to identify decomposition thresholds. Recommended practices include:
- Temperature Control : Maintain reaction temperatures below the decomposition onset (e.g., <100°C) via oil baths or microwave-assisted heating.
- Inert Atmosphere : Use argon/nitrogen to prevent oxidative degradation.
- Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and minimize over-reaction. Safety protocols (e.g., fume hoods, blast shields) are essential, as highlighted in ’s hazard analysis .
Q. How can researchers resolve contradictions in spectral data arising from stereochemical or conformational ambiguities?
Conflicting NMR or MS data may stem from:
- Chiral Centers : Use chiral shift reagents or enantioselective chromatography to isolate stereoisomers.
- Dynamic Equilibria : Variable-temperature NMR (VT-NMR) can reveal coalescence temperatures for interconverting conformers.
- Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software). ’s SHELX system provides robust crystallographic validation to resolve ambiguities .
Q. What methodologies are effective for analyzing the compound’s mutagenicity in biological assays?
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
Discrepancies may arise from solvent effects, transition-state approximations, or incomplete basis sets in computational models. Strategies include:
- Solvent Correction : Apply implicit solvation models (e.g., COSMO-RS) to DFT calculations.
- Experimental Benchmarking : Compare predicted activation energies with kinetic studies (e.g., Arrhenius plots).
- Multi-Method Validation : Cross-check results using both ab initio (e.g., MP2) and semi-empirical (e.g., PM6) methods. ’s synthesis of pyrazine derivatives demonstrates iterative optimization of reaction conditions to align theory and practice .
Application-Oriented Questions
Q. What role does the trifluoromethyl group play in modulating this compound’s bioactivity or material properties?
The –CF₃ group enhances:
- Lipophilicity : Improves membrane permeability, critical for drug delivery (logP increase by ~1.0 unit).
- Metabolic Stability : Resists oxidative degradation via cytochrome P450 enzymes.
- Electronic Effects : Withdraws electron density, altering chromene’s π-π* transitions (UV-Vis λmax shifts ~10–20 nm). ’s discussion of trifluoromethyl-substituted benzamides underscores these effects in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
